N-Succinimidyl 4-iodobenzoate

Catalog No.
S566221
CAS No.
39028-25-6
M.F
C11H8INO4
M. Wt
345.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Succinimidyl 4-iodobenzoate

CAS Number

39028-25-6

Product Name

N-Succinimidyl 4-iodobenzoate

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-iodobenzoate

Molecular Formula

C11H8INO4

Molecular Weight

345.09 g/mol

InChI

InChI=1S/C11H8INO4/c12-8-3-1-7(2-4-8)11(16)17-13-9(14)5-6-10(13)15/h1-4H,5-6H2

InChI Key

FUJICALGSOMFAM-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)I

Synonyms

N-succinimidyl 4-iodobenzoate, NS-p-IB

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)I

N-Succinimidyl 4-iodobenzoate (CAS 39028-25-6), commonly referred to as PIB, is a highly specialized amine-reactive bifunctional labeling reagent. In radiopharmaceutical and bioconjugation workflows, it is primarily procured either as a non-radioactive "cold" reference standard for HPLC quality control or as a precursor for synthesizing stable radioiodinated ([123I], [124I],[125I], [131I]) prosthetic groups. Featuring an N-hydroxysuccinimide (NHS) ester, it facilitates efficient, mild covalent conjugation to primary amines (such as lysine residues) on proteins, peptides, and antibodies. Its most critical baseline property is the robust carbon-iodine bond on the aromatic benzoate ring, which provides exceptional metabolic stability compared to traditional phenolic labeling reagents, making it a cornerstone material for precise in vivo biodistribution and molecular imaging studies [1].

Substituting N-Succinimidyl 4-iodobenzoate with standard direct iodination reagents (e.g., Chloramine-T, Iodogen) or the Bolton-Hunter reagent severely compromises both protein integrity and in vivo imaging accuracy. Direct iodination requires exposing the target biomolecule to harsh oxidizing agents, which frequently denatures sensitive proteins or oxidizes critical methionine residues, leading to a loss of biological activity. Furthermore, direct iodination targets tyrosine residues, which may be essential for receptor binding. While the Bolton-Hunter reagent avoids oxidative damage by utilizing an indirect NHS-ester conjugation method similar to PIB, its phenolic structure is highly susceptible to in vivo deiodinases. This enzymatic cleavage results in the rapid release of free radioiodine, which accumulates in the thyroid and stomach, thereby generating high background noise and invalidating biodistribution data. PIB strictly avoids these failure modes by combining mild, non-oxidative amine conjugation with a highly stable, deiodinase-resistant benzoate core [1].

Superior In Vivo Metabolic Stability vs. Bolton-Hunter Reagent

The primary driver for procuring PIB over the Bolton-Hunter reagent is its resistance to enzymatic deiodination. Bolton-Hunter contains an ortho-phenol moiety that makes the aromatic ring electron-rich and highly vulnerable to in vivo deiodinases, leading to the cleavage of the iodine label and its subsequent accumulation in the thyroid and stomach. In contrast, PIB utilizes an electron-deficient benzoate core that is metabolically inert. Comparative biodistribution studies demonstrate that peptides labeled via the iodobenzoate method exhibit minimal in vivo deiodination, with thyroid uptake frequently measuring ~0.03-0.04% of the injected dose at 1 hour, whereas phenolic or direct iodination methods can result in significant off-target accumulation (e.g., >7% at 24 hours) [1].

Evidence DimensionSusceptibility to in vivo enzymatic deiodination (measured via thyroid radioactivity accumulation)
Target Compound DataPIB demonstrates high metabolic stability with ~0.03-0.04% thyroid uptake at 1 hour
Comparator Or BaselineBolton-Hunter and direct iodination exhibit high deiodination rates (up to >7% thyroid uptake)
Quantified DifferencePrevents massive off-target signal accumulation, reducing free iodine release by orders of magnitude
ConditionsIn vivo biodistribution assays in murine models

Eliminating in vivo deiodination is mandatory for accurate PET/SPECT imaging and pharmacokinetic tracking, making PIB the required choice for reliable biodistribution data.

Preservation of Biological Activity vs. Direct Oxidative Iodination

Direct iodination methods utilizing Chloramine-T or Iodogen require the target protein to be mixed with strong oxidizing agents to generate the electrophilic iodine species. This process frequently oxidizes sensitive amino acids (e.g., methionine) and can cause irreversible denaturation, severely reducing the biomolecule's receptor binding affinity. By utilizing PIB, the oxidation step is performed on the precursor before conjugation to the protein. The purified radioiodinated PIB is then conjugated to the protein under mild, physiological conditions. This indirect approach strictly preserves the structural integrity and binding affinity of sensitive monoclonal antibodies and targeting peptides [1].

Evidence DimensionPreservation of biomolecule receptor binding affinity
Target Compound DataPIB (indirect labeling) maintains native binding affinity by avoiding oxidant exposure
Comparator Or BaselineDirect iodination (Chloramine-T/Iodogen) causes oxidative damage and reduced binding affinity
Quantified Difference100% avoidance of biomolecule exposure to harsh oxidants during the labeling step
ConditionsRadiopharmaceutical synthesis and in vitro receptor binding assays

For high-value, sensitive biologicals where oxidative damage destroys functionality, procuring PIB for indirect labeling is the only viable path to maintain biological activity.

Essential Role as an HPLC Reference Standard

In the synthesis of radioiodinated pharmaceuticals, confirming the exact chemical identity of the radiotracer is a strict regulatory and quality control requirement. The non-radioactive N-Succinimidyl 4-iodobenzoate is procured specifically to serve as the definitive analytical reference standard. By co-injecting the cold standard with the radiolabeled reaction mixture, chemists can verify the identity of the [123I]/[124I]/[125I]/[131I]-PIB product by matching the UV absorbance peak of the standard with the radiometric peak of the product. Relying solely on radiochemical yield without a matched cold standard fails to meet the rigorous analytical validation required for preclinical and clinical radiopharmaceutical production [1].

Evidence DimensionRadiochemical identity verification
Target Compound DataCold PIB provides a definitive UV-detectable HPLC retention time match
Comparator Or BaselineUnverified reaction mixtures lack proof of chemical identity
Quantified DifferenceEnables >95% confidence in structural identity via exact chromatographic co-elution
ConditionsReverse-phase HPLC quality control workflows

Procuring the cold standard is an absolute necessity for GLP/GMP radiochemistry labs to analytically validate their radioiodinated prosthetic groups prior to bioconjugation.

Preclinical PET and SPECT Imaging of Monoclonal Antibodies

PIB is the optimal choice for the radioiodination of monoclonal antibodies intended for in vivo imaging. Its resistance to deiodinase enzymes ensures that the radioactive signal remains tightly bound to the antibody over the multi-day circulation times required for intact antibody imaging, preventing the confounding background noise in the thyroid and stomach that plagues Bolton-Hunter labeled antibodies [1].

Radiolabeling of Oxidation-Sensitive Peptides

For peptides containing sensitive residues (such as methionine) or where tyrosine residues are critical for receptor binding, direct iodination with Chloramine-T is unviable. Procuring PIB enables mild, indirect conjugation to lysine residues, strictly preserving the peptide's biological activity and receptor affinity for accurate pharmacological evaluation[1].

Analytical Quality Control in Radiopharmacies

Cold N-Succinimidyl 4-iodobenzoate is an essential procurement item for radiochemistry laboratories synthesizing iodobenzoate-based radiotracers. It serves as the definitive HPLC reference standard, allowing chemists to validate the successful synthesis of radioiodinated PIB precursors via precise chromatographic co-elution before proceeding to the final bioconjugation step [2].

XLogP3

1.5

Other CAS

39028-25-6

Wikipedia

N-Succinimidyl 4-iodobenzoate

Dates

Last modified: 08-15-2023
Fernandez-Tejada et al. Development of a minimal saponin vaccine adjuvant based on QS-21. Nature Chemistry, doi: 10.1038/nchem.1963, published online 1 June 2014 http://www.nature.com/nchem

Explore Compound Types